4-Bromo-2-methylpyrimidine

Overview

Description

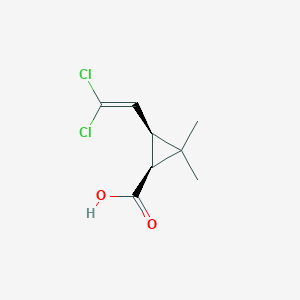

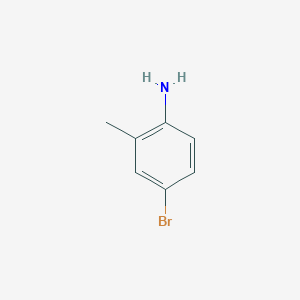

4-Bromo-2-methylpyrimidine is a chemical compound with the molecular formula C5H5BrN2 . It has an average mass of 173.011 Da and a monoisotopic mass of 171.963608 Da . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .

Molecular Structure Analysis

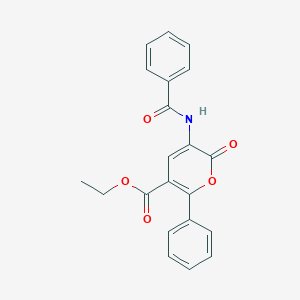

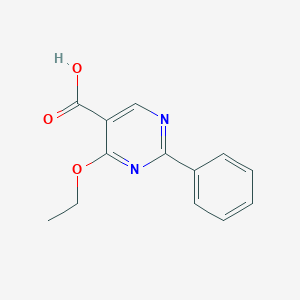

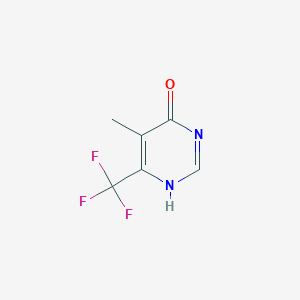

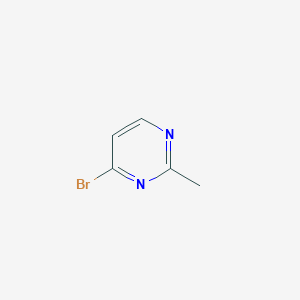

The molecular structure of 4-Bromo-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a bromine atom, and another carbon atom is substituted with a methyl group .Physical And Chemical Properties Analysis

4-Bromo-2-methylpyrimidine has a density of 1.6±0.1 g/cm3, a boiling point of 195.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.4±3.0 kJ/mol, and it has a flash point of 71.9±19.8 °C . The compound has an index of refraction of 1.558, a molar refractivity of 35.0±0.3 cm3, and a molar volume of 108.3±3.0 cm3 .Scientific Research Applications

Preparation of Crown-Ester-Bipyridines

“4-Bromo-2-methylpyrimidine” is used as a starting material in the preparation of crown-ester-bipyridines . These compounds are known for their ability to selectively bind certain ions, which can be useful in various chemical processes and reactions.

Preparation of Viologens

Viologens are a class of organic compounds that are used in a variety of applications, including as dyes and in electrochromic devices. “4-Bromo-2-methylpyrimidine” serves as a starting material in the synthesis of viologens through sodium or nickel reductive coupling .

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . It can be used to create a wide range of other compounds, which can then be used in various chemical reactions and processes.

Pharmaceuticals

“4-Bromo-2-methylpyrimidine” is used as an intermediate in the synthesis of various pharmaceuticals . This includes drugs used to treat a variety of conditions, making it an important compound in the field of medicinal chemistry.

Agrochemicals

In the field of agriculture, “4-Bromo-2-methylpyrimidine” is used in the synthesis of various agrochemicals . These can include pesticides, herbicides, and other chemicals used to protect crops and improve yield.

Dyes

“4-Bromo-2-methylpyrimidine” is also used in the production of dyes . These can be used in a variety of applications, from textiles to printing inks.

Safety and Hazards

Mechanism of Action

Target of Action

4-Bromo-2-methylpyrimidine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It is also used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

It is known that the compound is used in the synthesis of inhibitors that competitively inhibit the p38α mitogen-activated protein kinase . These inhibitors interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α mitogen-activated protein kinase is involved in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this kinase can therefore affect these biochemical pathways and their downstream effects.

Result of Action

The result of the action of 4-Bromo-2-methylpyrimidine is largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α mitogen-activated protein kinase inhibition, the compound could potentially reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation .

properties

IUPAC Name |

4-bromo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQVYZLQGRFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625618 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyrimidine | |

CAS RN |

1114560-76-7 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.